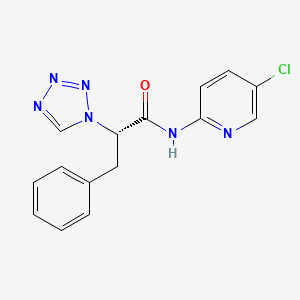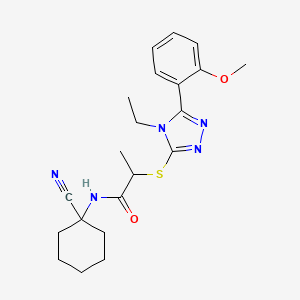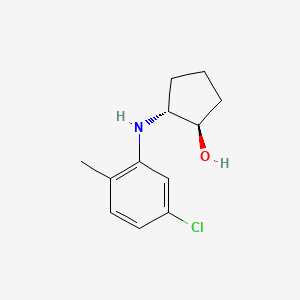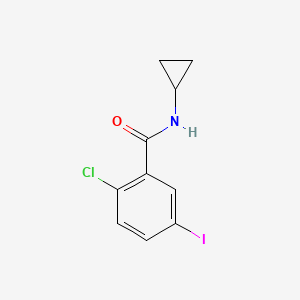![molecular formula C13H15N3O2S B13363179 N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B13363179.png)
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a furan ring and a piperidine carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by further functionalization to introduce the furan and piperidine carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and safe for large-scale operations .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thiazole ring may yield dihydrothiazole derivatives .
Applications De Recherche Scientifique
N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring may enhance the compound’s binding affinity and specificity, while the piperidine carboxamide group can influence the compound’s pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(Thiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide
- N-(4-(Pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide
- N-(4-(Benzothiazol-2-yl)piperidine-4-carboxamide
Uniqueness
N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and interactions with molecular targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C13H15N3O2S |
|---|---|
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H15N3O2S/c17-12(9-3-5-14-6-4-9)16-13-15-10(8-19-13)11-2-1-7-18-11/h1-2,7-9,14H,3-6H2,(H,15,16,17) |
Clé InChI |
DZBDVMIKOFPISQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(=O)NC2=NC(=CS2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13363096.png)



![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363119.png)


![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363132.png)

![2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363142.png)

![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363172.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363178.png)
![(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13363189.png)
